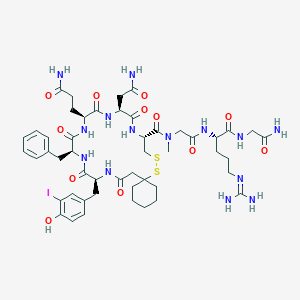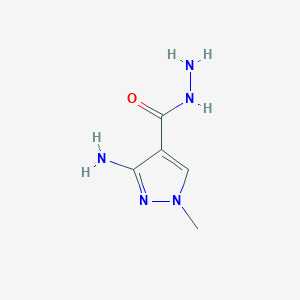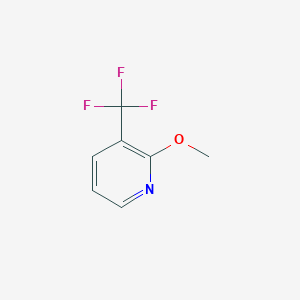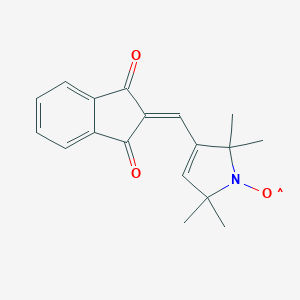
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as a stable nitroxide radical that can be used as a spin label in biological systems.
作用機序
The mechanism of action of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the interaction of the nitroxide radical with the biomolecules of interest. The radical interacts with the unpaired electrons present in the biomolecules, leading to changes in the EPR spectrum. These changes can be used to determine the structural and dynamic properties of the biomolecules.
生化学的および生理学的効果
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems in any significant way.
実験室実験の利点と制限
One of the primary advantages of using 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. Additionally, it has a long half-life, which makes it suitable for long-term experiments.
However, there are also some limitations to using this compound. One of the primary limitations is the need for specialized equipment such as EPR spectrometers to detect the nitroxide radical. Additionally, the compound may not be suitable for all biomolecules, and its interaction with some biomolecules may be weak.
将来の方向性
There are several future directions for research on 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione. One area of research is the development of new spin labels that can be used in conjunction with this compound to study biomolecules. Additionally, there is scope for research on the application of this compound in the study of complex biological systems such as cell membranes and organelles. Finally, the use of this compound in drug discovery and development is also an area of potential research.
合成法
The synthesis of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the reaction between 2-indanone and 1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl-methanol in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the final product is obtained after purification.
科学的研究の応用
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione has various applications in scientific research. One of the primary uses of this compound is as a spin label in biological systems. It can be used to study the structure and dynamics of biomolecules such as proteins, DNA, and RNA. The nitroxide radical present in this compound acts as a probe that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
特性
CAS番号 |
124558-37-8 |
|---|---|
製品名 |
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione |
分子式 |
C18H18NO3 |
分子量 |
296.3 g/mol |
InChI |
InChI=1S/C18H18NO3/c1-17(2)10-11(18(3,4)19(17)22)9-14-15(20)12-7-5-6-8-13(12)16(14)21/h5-10H,1-4H3 |
InChIキー |
UEWXYQMNUUVSGR-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
正規SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
その他のCAS番号 |
124558-37-8 |
同義語 |
2-((1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione InVSL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



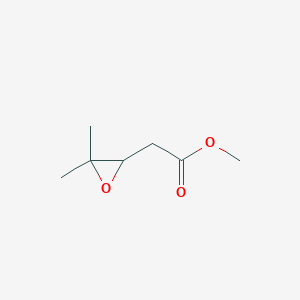



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)



![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

